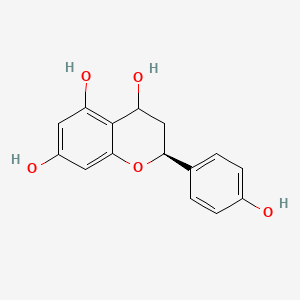

Apiforol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H14O5 |

|---|---|

Peso molecular |

274.27 g/mol |

Nombre IUPAC |

(2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol |

InChI |

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,12-13,16-19H,7H2/t12?,13-/m0/s1 |

Clave InChI |

RPKUCYSGAXIESU-ABLWVSNPSA-N |

SMILES |

C1C(C2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O)O |

SMILES isomérico |

C1[C@H](OC2=CC(=CC(=C2C1O)O)O)C3=CC=C(C=C3)O |

SMILES canónico |

C1C(C2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Apiforol Biosynthesis Pathway in Sorghum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorghum (Sorghum bicolor (L.) Moench) is a globally significant cereal crop renowned for its resilience to environmental stresses. Beyond its role in food and feed, sorghum is a rich source of diverse secondary metabolites, including a unique class of flavonoids known as 3-deoxyanthocyanidins. These compounds, which include apiforol and luteoforol, are synthesized as phytoalexins in response to pathogen attack and wounding, and they possess noteworthy antioxidant and potential therapeutic properties.[1][2] This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in sorghum, offering a valuable resource for researchers in plant biochemistry, natural product chemistry, and drug discovery.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in sorghum begins with the general phenylpropanoid pathway, which produces the precursor phenylalanine. A series of enzymatic reactions then channels intermediates into the flavonoid pathway, culminating in the production of this compound. The central enzyme in this specific pathway is Flavanone 4-Reductase (FNR), which catalyzes the conversion of the flavanone naringenin into the flavan-4-ol, this compound.

The key enzymatic steps leading to this compound are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

-

Flavanone 4-Reductase (FNR): The pivotal enzyme in this compound biosynthesis, FNR reduces the carbonyl group at the C4 position of naringenin to produce this compound.[1][2] The gene encoding this enzyme in sorghum has been identified as Sb06g029550.[1]

This pathway is subject to regulation at multiple levels, including transcriptional control of the biosynthetic genes. A key regulator is the R2R3 MYB transcription factor, Yellow seed1 (Y1) , which has been shown to regulate the expression of genes in the 3-deoxyanthocyanidin pathway, including the gene for FNR.[3][4][5][6][7]

Data Presentation

Metabolite Concentrations in Sorghum Varieties

The concentration of naringenin, the direct precursor to this compound, varies among different sorghum varieties. The following table summarizes the naringenin content in eight Austrian sorghum varieties, as determined by HPLC-DAD.

| Sorghum Variety | Naringenin (µg/g) |

| Arabesk | 4.89 |

| Armorik | 3.52 |

| Arsky | 11.02 |

| Ggolden | 1.14 |

| Huggo | 2.18 |

| Icebergg | 4.19 |

| Kalatur | 3.23 |

| PR88Y92 | 2.91 |

Data adapted from Speranza et al. (2021).

Enzyme Activity of Sorghum Flavanone 4-Reductase

An in vitro assay using a recombinant sorghum FNR protein (encoded by Sb06g029550) demonstrated its specific activity in converting flavanones to flavan-4-ols.

| Substrate | Product | Activity Detected |

| Naringenin | This compound | + |

| Eriodictyol | Luteoforol | + |

| Dihydrokaempferol | - | - |

| Dihydroquercetin | - | - |

'+' indicates activity detected; '-' indicates no activity detected. Data adapted from Kawahigashi et al. (2016).[1]

Experimental Protocols

Protocol 1: Extraction and HPLC-DAD Quantification of Naringenin in Sorghum Flour

This protocol is adapted from Speranza et al. (2021) for the extraction and quantification of flavonoids, including naringenin, from sorghum flour.

1. Materials and Reagents:

-

Sorghum flour

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Naringenin standard

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

HPLC system with a Diode Array Detector (DAD) and a C18 column

2. Extraction Procedure:

-

Weigh 250 mg of sorghum flour into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of a 1 M HCl:methanol (15:85, v/v) solution.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Place the tube in a shaker at room temperature for 2 hours in the dark.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-DAD Analysis:

-

Column: C18 reversed-phase column (e.g., 100 mm x 3 mm, 3 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-25 min: 5-25% B

-

25-35 min: 25-28% B

-

35.5-40 min: 99% B

-

40.5-45 min: 5% B

-

-

Flow Rate: 0.7 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 10 µL

-

Detection: Monitor at 280 nm for naringenin.

4. Quantification:

-

Prepare a series of standard solutions of naringenin of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the extracted sorghum samples.

-

Quantify the amount of naringenin in the samples by comparing their peak areas to the calibration curve.

Protocol 2: In Vitro Enzyme Assay for Sorghum Flavanone 4-Reductase (FNR)

This protocol is a generalized procedure for an in vitro assay of recombinant sorghum FNR activity, based on the methodology described by Kawahigashi et al. (2016).[1]

1. Materials and Reagents:

-

Purified recombinant sorghum FNR protein (e.g., His-tagged Sb06g029550)

-

Naringenin (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Methanol

-

HPLC-MS/MS system

2. Enzyme Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

1 mM NADPH

-

50 µM Naringenin (dissolved in a small amount of methanol)

-

Purified FNR enzyme (concentration to be optimized)

-

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing to extract the products.

-

As a negative control, prepare a reaction mixture without the FNR enzyme or with a heat-inactivated enzyme.

3. Product Detection and Analysis:

-

Centrifuge the mixture to separate the phases and carefully transfer the upper ethyl acetate phase to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

To convert the unstable flavan-4-ol (this compound) product to the more stable 3-deoxyanthocyanidin (apigeninidin) for easier detection, resuspend the dried residue in a small volume of methanol containing 1% HCl and heat at 95°C for 10 minutes.

-

Analyze the resulting solution by HPLC-MS/MS to identify and quantify apigeninidin, confirming the FNR activity. The mass transition for this compound is m/z 273 -> 153, and for apigeninidin is m/z 255 -> 69.[1]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for SbFNR Gene Expression

This is a general protocol for analyzing the expression of the sorghum FNR gene (Sb06g029550). Primer sequences and specific conditions may need to be optimized.

1. RNA Extraction and cDNA Synthesis:

-

Harvest sorghum tissue (e.g., leaves subjected to wounding or pathogen infection) and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.[4][8][9][10]

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[4][8][9][10]

2. qRT-PCR:

-

Primer Design: Design primers for the sorghum FNR gene (Sb06g029550) and a suitable reference gene (e.g., Actin or Ubiquitin) for normalization. Primers should be designed to span an intron if possible to avoid amplification of genomic DNA.

-

Reaction Setup: Prepare the qRT-PCR reaction mixture in a total volume of 10-20 µL containing:

-

SYBR Green Master Mix

-

Forward and reverse primers (final concentration of 200-500 nM each)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with a typical cycling program:

-

Initial denaturation: 95°C for 2-10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis to verify primer specificity.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the FNR gene to the reference gene.

Mandatory Visualization

Caption: The core this compound biosynthesis pathway in sorghum.

Conclusion

The this compound biosynthesis pathway in sorghum represents a specialized branch of flavonoid metabolism that is critical for the plant's defense responses. The central role of Flavanone 4-Reductase in converting naringenin to this compound is a key control point in this pathway. Understanding the enzymatic and regulatory mechanisms, as detailed in this guide, provides a foundation for further research into the biological activities of 3-deoxyanthocyanidins and their potential applications in agriculture and medicine. The provided protocols offer a starting point for the quantitative analysis of the metabolites and gene expression involved in this important biosynthetic pathway. Further research to elucidate the complete kinetic parameters of sorghum FNR and to identify all the regulatory elements controlling its expression will provide a more comprehensive understanding of this unique metabolic network.

References

- 1. The Sorghum Gene for Leaf Color Changes upon Wounding (P) Encodes a Flavanone 4-Reductase in the 3-Deoxyanthocyanidin Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative structural and functional characterization of sorghum and maize duplications containing orthologous myb transcription regulators of 3-deoxyflavonoid biosynthesis | JiangLab [wukong.tongji.edu.cn]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. A Sorghum MYB Transcription Factor Induces 3-Deoxyanthocyanidins and Enhances Resistance against Leaf Blights in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 9. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]

- 10. pages.jh.edu [pages.jh.edu]

Natural Sources of Apiforol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiforol is a flavan-4-ol, a type of flavonoid, that serves as a precursor to the formation of phlobaphenes, which are reddish pigments found in various plants.[1] This technical guide provides an in-depth overview of the known natural sources of this compound in the plant kingdom, its biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and the assay of its key biosynthetic enzyme. This document is intended to be a valuable resource for researchers and professionals in the fields of phytochemistry, drug discovery, and plant sciences.

Natural Sources of this compound

This compound has been identified in a range of plant species, often localized in specific tissues where it contributes to pigmentation or defense mechanisms. The primary enzyme responsible for its synthesis is flavanone 4-reductase, which converts naringenin to this compound.[2]

The following table summarizes the plant species known to contain this compound. While specific quantitative data for this compound is limited in the current literature, data for total flavonoids or phenolic compounds are provided where available to give an indication of the potential for this compound content. Further targeted quantitative studies are necessary to determine the precise concentrations of this compound in these sources.

| Plant Species | Family | Tissue/Part | Total Flavonoids/Phenolics Content | Citation(s) |

| Sorghum bicolor (Sorghum) | Poaceae | Grains, Leaves | Total Polyphenols (red variety): 808.04 ± 63.89 mg/100g | [3] |

| Zea mays (Maize) | Poaceae | Leaves, Kernels | Total Phenolic Content (kernels): 0.69 - 4.07 mg GAE/g | [4] |

| Malus domestica (Apple) | Rosaceae | Peel, Flesh, Leaves | Total Phenolic Content (leaves): 98.81 - 163.35 mg GAE/g DW | [5] |

| Pyrus communis (Pear) | Rosaceae | Pulp, Peel | Total Phenolic Content (pulp): 3.7 g/kg FW | [6] |

| Columnea hybrida | Gesneriaceae | Flowers | Not specified | [2][7] |

| Sinningia cardinalis | Gesneriaceae | Not specified | Not specified | [2] |

Note: GAE = Gallic Acid Equivalents; DW = Dry Weight; FW = Fresh Weight. The provided values for total flavonoids/phenolics are not specific to this compound and should be used as a general indicator.

Biosynthesis of this compound

This compound is synthesized via the flavonoid biosynthesis pathway, which is a major branch of the phenylpropanoid pathway. The key enzymatic step is the reduction of the flavanone naringenin to the flavan-4-ol this compound, catalyzed by flavanone 4-reductase (FNR).

Caption: Biosynthesis pathway of this compound from Phenylalanine.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of this compound and other flavonoids from plant tissues. Optimization may be required depending on the specific plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

80% Methanol (HPLC grade) with 1% HCl

-

Centrifuge

-

0.22 µm syringe filters

-

Vortex mixer

-

Rotary evaporator (optional)

Procedure:

-

Sample Preparation: Weigh approximately 1 gram of fresh plant tissue or 100 mg of freeze-dried tissue.

-

Grinding: Immediately freeze the fresh tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a centrifuge tube. Add 10 mL of 80% methanol with 1% HCl.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Incubation: Incubate the mixture at 4°C for 24 hours in the dark to prevent degradation of phenolic compounds.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Collection of Supernatant: Carefully collect the supernatant.

-

Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 5 mL of the extraction solvent, and the supernatants combined.

-

Concentration (Optional): The extract can be concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Caption: General workflow for the extraction of this compound.

Quantification of this compound by HPLC-MS/MS

This protocol provides a starting point for the development of a quantitative HPLC-MS/MS method for this compound. Instrument parameters will need to be optimized for the specific system being used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 273.07 (for [M-H]⁻ of this compound).

-

Product Ions (m/z): To be determined by direct infusion of an this compound standard. Common fragmentation patterns for flavonoids involve the retro-Diels-Alder (RDA) cleavage of the C-ring.

-

-

Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Quantification:

-

A calibration curve should be prepared using a certified standard of this compound over a range of concentrations.

-

The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Flavanone 4-Reductase (FNR) Activity Assay

This protocol describes a method to measure the activity of FNR, the enzyme that synthesizes this compound from naringenin.

Materials:

-

Plant protein extract (see note below)

-

Naringenin (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (100 mM, pH 6.8)

-

HPLC system with a UV detector

Note on Protein Extraction: A crude protein extract can be prepared by homogenizing plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT) and clarifying by centrifugation.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

880 µL of 100 mM potassium phosphate buffer (pH 6.8)

-

50 µL of 10 mM NADPH solution

-

50 µL of plant protein extract

-

-

Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding 20 µL of 10 mM naringenin solution (dissolved in DMSO).

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Stopping the Reaction: Stop the reaction by adding 100 µL of 10% acetic acid.

-

Extraction of Product: Extract the product by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Analysis: Transfer the ethyl acetate layer to a new tube, evaporate to dryness, and resuspend the residue in a known volume of methanol for HPLC analysis.

-

HPLC Analysis: Analyze the sample by HPLC with UV detection at 280 nm to quantify the this compound produced. The retention time of this compound should be confirmed with a standard.

Caption: Workflow for Flavanone 4-Reductase (FNR) activity assay.

Conclusion and Future Directions

This technical guide has summarized the current knowledge on the natural sources of this compound in plants, its biosynthesis, and has provided detailed experimental protocols for its study. While several plant species have been identified as containing this compound, a significant gap exists in the literature regarding the specific quantitative levels of this compound in different plant tissues. The provided data on total flavonoids and phenolics serves as a preliminary indicator, but future research should focus on targeted quantitative analysis of this compound using methods such as the HPLC-MS/MS protocol outlined herein. Such data will be invaluable for researchers aiming to utilize these plant sources for the isolation of this compound for drug development or other applications. Furthermore, the detailed protocols for extraction, quantification, and enzyme activity assay provide a solid foundation for further investigation into the biochemistry and physiological roles of this compound in plants.

References

- 1. High-throughput quantitative analysis of phytohormones in sorghum leaf and root tissue by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Concentration of Pro-Health Compound of Sorghum Grain-Based Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted metabolic reveals different part of maize in polyphenolic metabolites during germination and hypoglycemic activity analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenolic Composition and Antioxidant Activity of Malus domestica Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Composition of phenolic compounds in a Portuguese pear (Pyrus communis L. var. S. Bartolomeu) and changes after sun-drying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Apiforol in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiforol, a flavan-4-ol, is a pivotal yet often overlooked intermediate in the specialized flavonoid biosynthesis pathway of select plant species. While not accumulating to high levels itself, its significance lies in its role as a direct precursor to two classes of compounds with profound impacts on plant fitness and potential pharmacological applications: the 3-deoxyanthocyanidin phytoalexins and the phlobaphene pigments. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and biological functions of this compound, with a focus on its role in plant defense mechanisms. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound and related compounds are provided, alongside quantitative data and visual representations of the relevant metabolic and experimental workflows.

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide array of biological functions, from pigmentation and UV protection to signaling and defense[1][2]. Within this vast family, the flavan-4-ols represent a less common subclass, characterized by a hydroxyl group at the 4-position of the C-ring. This compound, also known as leucoapigeninidin, is a specific flavan-4-ol that serves as a critical branch-point intermediate in the flavonoid pathway of certain plants, most notably in genera such as Sorghum and Zea[3][4]. Its metabolic significance stems from its position as the product of flavanone 4-reductase (FNR) acting on naringenin, and as the substrate for the biosynthesis of 3-deoxyanthocyanidins and phlobaphenes.

The downstream products of this compound metabolism are of particular interest. The 3-deoxyanthocyanidins, such as apigeninidin, are rare, pigmented flavonoids that function as potent phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack[5]. Phlobaphenes are reddish-brown, polymeric pigments that contribute to the coloration of floral and vegetative tissues and are implicated in plant defense. Understanding the metabolic regulation of this compound is therefore crucial for elucidating the biochemical basis of disease resistance in key crop plants and for the potential biotechnological production of these valuable compounds.

Biosynthesis of this compound and its Metabolic Fate

This compound is synthesized via the general phenylpropanoid pathway, which gives rise to all flavonoids. The immediate precursor to this compound is the flavanone naringenin.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from naringenin is catalyzed by the enzyme flavanone 4-reductase (FNR) . This enzyme reduces the keto group at the C4 position of the flavanone C-ring to a hydroxyl group, yielding the corresponding flavan-4-ol.

Metabolic Fate of this compound

This compound is a transient intermediate that is rapidly converted into other compounds. Its two primary metabolic fates are the biosynthesis of 3-deoxyanthocyanidins and the formation of phlobaphenes.

-

3-Deoxyanthocyanidin Biosynthesis: this compound is a precursor to the 3-deoxyanthocyanidin, apigeninidin. The exact enzymatic steps for this conversion are not fully elucidated but are thought to involve dehydration and oxidation reactions. These compounds accumulate in response to fungal infection and act as phytoalexins[5].

-

Phlobaphene Biosynthesis: Phlobaphenes are complex, reddish-brown polymers formed from the condensation of flavan-4-ols, including this compound. These pigments are responsible for the coloration of various plant tissues, such as the pericarp of maize kernels, and are also believed to contribute to plant defense.

Quantitative Data on Flavan-4-ol Accumulation

Direct quantification of this compound is challenging due to its transient nature. However, total flavan-4-ol content, of which this compound is a component, has been measured in various sorghum genotypes, demonstrating genetic variability in the capacity to produce these precursors to important defense and pigmentation compounds.

| Sorghum Genotype | Plant Color | Pericarp Thickness | Flavan-4-ol Content (abs/mL/g) |

| Tan Plant Variety 1 | Tan | Thin | 2.3 |

| Tan Plant Variety 2 | Tan | Thin | 2.7 |

| Purple/Red Plant Variety 1 | Purple/Red | Thin | 3.0 |

| Purple/Red Plant Variety 2 | Purple/Red | Thin | 3.6 |

| Purple/Red Plant Variety 3 | Purple/Red | Thick | 4.3 |

| Black Pericarp Variety | Purple/Red | Thick | 9.3 |

| Data adapted from a study on phenolic compounds in sorghum grains of varying genotypes. Flavan-4-ol levels were found to be positively correlated with total phenol content, particularly in non-tannin sorghums.[3] |

Experimental Protocols

Extraction and Quantification of Flavan-4-ols (including this compound)

This protocol is adapted for the quantification of total flavan-4-ols, which are precursors to phlobaphenes and 3-deoxyanthocyanidins.

4.1.1. Materials

-

Plant tissue (e.g., sorghum leaves, maize kernels)

-

Acid butanol reagent (HCl:Butanol, 3:7 v/v)

-

Mortar and pestle or tissue homogenizer

-

Microcentrifuge tubes

-

Microcentrifuge

-

Spectrophotometer or microplate reader

4.1.2. Procedure

-

Weigh approximately 100 mg of fresh or freeze-dried plant tissue into a microcentrifuge tube.

-

Add 1 mL of acid butanol reagent to the tube.

-

Thoroughly grind the tissue using a pestle or homogenizer until a homogenous suspension is achieved.

-

Incubate the mixture at 37°C for 1 hour.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid debris.

-

Carefully transfer the supernatant to a clean microcentrifuge tube or a well of a 96-well plate.

-

Measure the absorbance of the supernatant at 550 nm using a spectrophotometer or microplate reader.

-

The flavan-4-ol content is reported as the absorbance at 550 nm per gram of sample tissue.

Flavanone 4-Reductase (FNR) Enzyme Activity Assay

This assay measures the activity of FNR, the enzyme responsible for the synthesis of this compound from naringenin.

4.2.1. Materials

-

Plant tissue for protein extraction

-

Protein extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM DTT and 1 mM EDTA)

-

Naringenin (substrate)

-

NADPH (cofactor)

-

Bovine Serum Albumin (BSA) standard

-

Bradford reagent

-

HPLC system with a C18 column and UV detector

-

Ethyl acetate

-

HCl

4.2.2. Procedure

-

Protein Extraction:

-

Homogenize fresh plant tissue in ice-cold protein extraction buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using the Bradford assay with BSA as a standard.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.0), 2 mM NADPH, and 100 µM naringenin in a final volume of 500 µL.

-

Initiate the reaction by adding a known amount of the crude protein extract (e.g., 50-100 µg).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

-

Product Extraction and Analysis:

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

Resuspend the residue in a known volume of methanol.

-

For qualitative confirmation, the product (this compound) can be converted to apigeninidin by adding a small amount of HCl and heating.

-

Analyze the sample by HPLC on a C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Monitor the elution profile at a wavelength suitable for this compound or its derivative (e.g., 280 nm for this compound, ~480 nm for apigeninidin).

-

Quantify the product based on a standard curve if an this compound standard is available, or express activity as the rate of product formation per unit of protein per unit of time.

-

References

- 1. Frontiers | Flavonoids Modulate the Accumulation of Toxins From Aspergillus flavus in Maize Kernels [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]

Apiforol as a Precursor to 3-Deoxyanthocyanidins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyanthocyanidins are a class of flavonoids that exhibit significant potential in drug development and as natural colorants due to their enhanced stability compared to their 3-hydroxylated counterparts. These compounds are biosynthesized in certain plants, such as sorghum (Sorghum bicolor), via a branch of the flavonoid pathway. A key precursor in this pathway is the flavan-4-ol, apiforol. This technical guide provides an in-depth overview of the role of this compound as a precursor to 3-deoxyanthocyanidins, focusing on the biosynthetic pathway, relevant quantitative data, and experimental protocols for the synthesis, extraction, and analysis of these compounds.

Biosynthesis of 3-Deoxyanthocyanidins from this compound

The biosynthesis of 3-deoxyanthocyanidins, such as apigeninidin and luteolinidin, diverges from the main anthocyanin pathway at the level of flavanones. Instead of being hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H), flavanones like naringenin and eriodictyol are reduced to their corresponding flavan-4-ols, this compound and luteoforol, respectively. This critical reduction step is catalyzed by flavanone 4-reductase (FNR), an NADPH-dependent enzyme.[1] In some plant species, this activity is carried out by a dihydroflavonol 4-reductase (DFR) enzyme that exhibits dual functionality. The inhibition or low activity of F3H is a key factor that directs the metabolic flux towards the synthesis of 3-deoxyanthocyanidins.[2]

Following its synthesis, this compound serves as the direct substrate for an enzyme believed to be a type of anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). This enzyme catalyzes the oxidation and dehydration of this compound to form the flavylium cation of apigeninidin. Similarly, luteoforol is converted to luteolinidin.

Quantitative Data

Quantitative data on the biosynthesis of 3-deoxyanthocyanidins is crucial for understanding the efficiency of the pathway and for metabolic engineering efforts. Below are tables summarizing available quantitative data.

Table 1: In Vivo Concentrations of 3-Deoxyanthocyanidins in Sorghum bicolor

| Compound | Plant Line | Concentration (μg/g fresh weight) | Reference |

| Luteolinidin | Inoculated Sorghum Seedlings (72h post-inoculation) | ~270 | [3] |

| Apigeninidin | Inoculated Sorghum Seedlings (72h post-inoculation) | Not specified | [3] |

Table 2: Bioactivity of 3-Deoxyanthocyanidins

| Compound | Cell Line | Concentration (µM) | Effect | Reference |

| Luteolinidin | HL-60 (Human promyelocytic leukemia) | 200 | 90% reduction in cell viability | [3] |

| Luteolinidin | HepG2 (Human liver cancer) | 200 | 50% reduction in cell viability | [3] |

Experimental Protocols

Extraction and Purification of 3-Deoxyanthocyanidins from Sorghum

This protocol focuses on the extraction and purification of the final 3-deoxyanthocyanidin products. The purification of the unstable intermediate, this compound, requires more specialized techniques to prevent its degradation.

1. Extraction:

-

Solvent: Acidified methanol (e.g., methanol with 1% HCl) is commonly used to extract 3-deoxyanthocyanidins, which are more stable in acidic conditions.[4]

-

Procedure:

-

Grind sorghum bran or other plant material to a fine powder.

-

Suspend the powder in the acidified methanol solvent at a solid-to-liquid ratio of 1:20 (g/mL).[4]

-

Extract for a specified time (e.g., 130 minutes) at a controlled temperature (e.g., 40°C).[4]

-

Centrifuge the mixture to pellet the solid material and collect the supernatant.

-

Repeat the extraction process on the pellet to maximize yield.

-

Combine the supernatants to obtain the crude extract.

-

2. Purification using Macroporous Resins:

-

Resin Selection: Macroporous resins, such as AB-8, are effective for purifying 3-deoxyanthocyanidins from crude extracts.[5]

-

Procedure: [5]

-

Prepare a column with the selected macroporous resin and equilibrate it with the appropriate solvent.

-

Load the crude extract onto the column.

-

Wash the column with water to remove sugars and other polar impurities.

-

Elute the 3-deoxyanthocyanidins with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor the presence of 3-deoxyanthocyanidins using thin-layer chromatography (TLC) or HPLC.

-

Combine the fractions containing the purified 3-deoxyanthocyanidins and evaporate the solvent.

-

Heterologous Expression and Purification of Pathway Enzymes

For in vitro synthesis, the biosynthetic enzymes must be produced and purified. The following is a general protocol for the expression and purification of recombinant enzymes like FNR and ANS in E. coli.

1. Gene Cloning and Expression Vector Construction:

-

Synthesize or amplify the coding sequences of the desired enzymes (e.g., FNR and ANS from Sorghum bicolor).

-

Clone the genes into a suitable bacterial expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

2. Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the bacterial culture in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

-

Induce protein expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Continue the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the production of soluble protein.

3. Protein Purification:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Wash the column to remove non-specifically bound proteins.

-

Elute the purified protein using a suitable elution buffer (e.g., buffer containing a high concentration of imidazole for His-tagged proteins).

-

Assess the purity of the protein by SDS-PAGE.

In Vitro Enzymatic Synthesis of 3-Deoxyanthocyanidins

This protocol outlines a general procedure for a coupled enzyme assay to produce 3-deoxyanthocyanidins from a flavanone precursor.

Reaction Components:

-

Flavanone substrate (e.g., naringenin)

-

Purified Flavanone 4-Reductase (FNR)

-

Purified Anthocyanidin Synthase (ANS)

-

NADPH (cofactor for FNR)

-

Reaction buffer (e.g., phosphate or Tris-HCl buffer at a suitable pH)

-

Ascorbate and Fe(II) (often required for ANS activity)

Procedure:

-

Set up a reaction mixture containing the reaction buffer, flavanone substrate, and NADPH.

-

Initiate the first reaction by adding the purified FNR enzyme. This will convert the flavanone to the corresponding flavan-4-ol (this compound).

-

Incubate the reaction at an optimal temperature for a set period.

-

Add the purified ANS enzyme, along with its cofactors (ascorbate and Fe(II)), to the reaction mixture.

-

Continue the incubation to allow the conversion of the flavan-4-ol to the 3-deoxyanthocyanidin.

-

Monitor the progress of the reaction and the formation of the final product by HPLC or LC-MS/MS.

-

Stop the reaction and extract the products for further analysis and purification.

Analysis by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of this compound and 3-deoxyanthocyanidins.

Chromatographic Conditions (General):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of two solvents is commonly employed, such as:

-

Solvent A: Water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is used to separate the compounds based on their polarity.

-

Detection: A Diode Array Detector (DAD) can be used to monitor the absorbance at specific wavelengths (e.g., around 280 nm for flavanones and flavan-4-ols, and a visible wavelength for 3-deoxyanthocyanidins).

Mass Spectrometry Conditions (General):

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for these compounds.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte.

-

Example Transitions: The specific m/z transitions would need to be determined by infusing pure standards of the compounds of interest.

-

Visualizations

Biosynthetic Pathway from Naringenin to Apigeninidin

Biosynthesis of Apigeninidin from Naringenin.

General Experimental Workflow for In Vitro Synthesis

Workflow for in vitro synthesis and analysis.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of 3-deoxyanthocyanidins. Understanding the enzymatic conversion of flavanones to flavan-4-ols and their subsequent transformation into 3-deoxyanthocyanidins is essential for harnessing these compounds for various applications. While significant progress has been made in elucidating the biosynthetic pathway and developing analytical methods, further research is needed to establish detailed and optimized protocols for both the chemical and enzymatic synthesis of this compound and its derivatives. Such advancements will be critical for the large-scale production of these promising bioactive molecules for the pharmaceutical and food industries.

References

- 1. This compound|Flavan-4-ol [benchchem.com]

- 2. An acid-catalyzed macrolactonization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Publication - Macroporous resins combined with UPLC-QTRAP-MS/MS for the purification and identification of 3-deoxyanthocyanidins from Sorghum bicolor L. Moench and their bioactivities. [sorghumbase.org]

The Biological Nexus of Apiforol: An In-depth Technical Guide on a Promising Flavan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavan-4-ols, a subclass of flavonoids, are naturally occurring polyphenolic compounds found in various plants, with sorghum being a notable source. Among these, apiforol (also known as apigeninidin) has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and related flavan-4-ols, detailing experimental methodologies, summarizing quantitative data, and illustrating implicated signaling pathways. Due to the limited availability of specific quantitative data for this compound, this guide also includes comparative data from structurally related flavonoids to provide a broader context for its potential efficacy.

Biological Activities of this compound and Flavan-4-ols

This compound, like many flavonoids, exhibits a range of biological activities, primarily attributed to its antioxidant properties. These activities extend to anti-inflammatory, anticancer, and antimicrobial effects.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. Flavan-4-ols, including this compound, contribute significantly to the antioxidant profile of sources like sorghum. The primary mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals.

Quantitative Data Summary: Antioxidant Activity

| Compound | Assay | IC50 Value | Reference Compound |

| Apigeninidin (from Sorghum bicolor) | DPPH | - | - |

| General Flavan-4-ols (from black sorghum) | - | 5.8-16.1 abs/mL/g | - |

| Apigenin | DPPH | 5.18 ± 0.014 µM | - |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Flavonoids, including this compound, have been investigated for their ability to modulate inflammatory pathways. A significant finding is the ability of apigeninidin, a derivative of this compound, to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[1]

Quantitative Data Summary: Anti-inflammatory Activity

| Compound | Target | IC50 Value | Selectivity (COX-2/COX-1) |

| Apigeninidin isolates (P8 from Sorghum bicolor leaf) | COX-2 | Dose-dependent reduction | More effective than ibuprofen |

Anticancer Activity

The potential of flavonoids as anticancer agents is an active area of research. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. While specific data for this compound is scarce, related flavonoids have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity (Comparative)

| Compound | Cell Line | IC50 Value (µM) |

| Quercetin (Flavonol) | MCF-7 (Breast) | >100 |

| Kaempferol (Flavonol) | MCF-7 (Breast) | >100 |

| Luteolin (Flavone) | HCT-116 (Colon) | 15.5 |

| Apigenin (Flavone) | A549 (Lung) | 48.8 |

Note: This table presents data for other classes of flavonoids to illustrate the range of anticancer activity observed within this compound family, in the absence of specific data for this compound.

Antimicrobial Activity

Flavonoids have been shown to possess broad-spectrum antimicrobial activity. Their mechanisms can include inhibition of microbial enzymes, disruption of cell membrane function, and interference with nucleic acid synthesis.

Quantitative Data Summary: Antimicrobial Activity (Comparative)

| Compound | Microorganism | MIC Value (µg/mL) |

| Apigenin-7-O-glucoside | Staphylococcus aureus | 200 |

| Apigenin-7-O-glucoside | Escherichia coli | 100 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the biological activities of flavan-4-ols.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compound (this compound)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test and standard solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

A blank well should contain 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

Assay buffer

-

Detection reagent (e.g., for measuring prostaglandin E2 production)

-

Microplate reader

Procedure:

-

Enzyme and compound pre-incubation: In a microplate, pre-incubate the COX-2 enzyme with various concentrations of the test compound or the positive control in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Reaction termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Calculation: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116, A549)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Test compound (this compound)

-

Standard antibiotic (e.g., ampicillin)

-

96-well microplate

-

Microplate reader or visual inspection

Procedure:

-

Preparation of inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial dilutions: Prepare serial two-fold dilutions of the test compound and the standard antibiotic in the growth medium in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and medium) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Signaling Pathways and Mechanisms of Action

The biological effects of flavonoids are often mediated through the modulation of various intracellular signaling pathways. While the specific pathways targeted by this compound are not yet fully elucidated, studies on structurally similar flavonoids, such as apigenin, provide insights into potential mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB to the nucleus, where it induces the expression of inflammatory genes. Flavonoids like apigenin have been shown to inhibit this pathway.[5]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. It consists of several kinases, including ERK, JNK, and p38. Dysregulation of this pathway is common in cancer. Apigenin has been shown to modulate MAPK signaling, suggesting a similar potential for this compound.[6][7]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Apigenin has been demonstrated to inhibit this pathway, leading to apoptosis in cancer cells.[8][9]

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for Investigating Signaling Pathways

Caption: Workflow for analyzing the effect of this compound on signaling pathways.

Conclusion and Future Directions

This compound, a representative flavan-4-ol, demonstrates significant potential as a bioactive compound with antioxidant, anti-inflammatory, and potential anticancer and antimicrobial properties. While direct quantitative data for this compound remains limited, the available information on its derivative, apigeninidin, and structurally related flavonoids, provides a strong rationale for its further investigation.

Future research should focus on:

-

Quantitative Bioactivity Profiling: Systematic evaluation of this compound's IC50 and MIC values across a range of antioxidant, anti-inflammatory, anticancer, and antimicrobial assays.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound using techniques such as Western blotting, reporter gene assays, and transcriptomics.

-

In Vivo Efficacy: Translation of in vitro findings to animal models of disease to assess the therapeutic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound derivatives to optimize its biological activities and pharmacokinetic properties.

The development of a comprehensive understanding of the biological activities and mechanisms of action of this compound will be crucial for its potential translation into novel therapeutic agents for a variety of human diseases.

References

- 1. Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anti-Biofilm Activity and Mechanism of Apigenin-7-O-Glucoside Against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Anti-Biofilm Activity and Mechanism of Apigenin-7-O-Glucoside Against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Activation of p38 MAPK pathway contributes to the melanogenic property of apigenin in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apigenin reduces the Toll-like receptor-4-dependent activation of NF-κB by suppressing the Akt, mTOR, JNK, and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

Apiforol: A Core Component of Plant Defense Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Apiforol, a flavan-4-ol, stands as a pivotal intermediate in the biosynthesis of a class of plant defense compounds known as 3-deoxyanthocyanidins. While direct evidence of this compound's potent antimicrobial or insecticidal activity is still emerging, its role as a precursor to highly effective phytoalexins like apigeninidin and luteolinidin is well-established. This technical guide delves into the core of this compound's function in plant defense, providing a comprehensive overview of its biosynthesis, the signaling pathways that regulate its production in response to biotic and abiotic stresses, and detailed experimental protocols for its study. Quantitative data for closely related defense compounds are presented to offer a comparative perspective on the potential efficacy of the this compound-derived defense arsenal. This document is intended to serve as a valuable resource for researchers in phytopathology, chemical ecology, and drug development seeking to understand and harness the defensive capabilities of this important flavonoid.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a myriad of threats, including pathogenic microorganisms and herbivorous insects. A key component of this defense strategy is the production of secondary metabolites, among which flavonoids play a crucial role. This compound, a flavan-4-ol, is a central molecule in the flavonoid biosynthetic pathway, particularly in certain plant species like sorghum and maize. It serves as a precursor to 3-deoxyanthocyanidins, a class of phytoalexins known for their potent antimicrobial properties. The accumulation of this compound and its derivatives is often induced by both biotic and abiotic stresses, highlighting its significance in plant defense responses. This guide provides a detailed technical overview of this compound's role in these defense mechanisms.

This compound Biosynthesis

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. This is followed by a series of enzymatic reactions specific to flavonoid synthesis.

The key steps in the biosynthesis of this compound are:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Converts naringenin chalcone to its isomeric flavanone, naringenin.

-

Dihydroflavonol 4-Reductase (DFR): Reduces the flavanone naringenin to the corresponding flavan-4-ol, this compound.

In some plant species, this compound can be further hydroxylated by Flavonoid 3'-Hydroxylase (F3'H) to produce luteoforol, another precursor for 3-deoxyanthocyanidins.

Figure 1: Simplified biosynthesis pathway of this compound.

Role in Plant Defense

This compound's primary role in plant defense is as a precursor to more potent antimicrobial and insecticidal compounds.

Antifungal Defense

Upon pathogen attack, particularly by fungi such as Colletotrichum sublineolum and Cochliobolus heterostrophus, the biosynthesis of this compound is induced.[1] this compound is then rapidly converted to 3-deoxyanthocyanidins like apigeninidin. These compounds accumulate at the site of infection and exhibit significant fungitoxic effects.[2] While direct MIC values for this compound are scarce, the data for related compounds underscore the defensive potential of this pathway.

Table 1: Antifungal Activity of this compound-Related Compounds

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Apigeninidin | Colletotrichum graminicola | < 2.7 (10 µM) | [3] |

| Luteolinidin | Colletotrichum graminicola | < 2.8 (10 µM) | [3] |

| Flavan-3-ols | Trichophyton mentagrophytes | 20 - 97 | [4] |

| Flavan-3-ols | Fusarium spp. | 250 - 300 | [5] |

Insecticidal Defense

The accumulation of this compound-derived flavonoids has also been linked to defense against insect herbivores. Studies on the fall armyworm (Spodoptera frugiperda) and aphids have shown that the presence of these flavonoids in plant tissues can deter feeding, reduce growth rates, and increase mortality.[6][7] The production of these compounds is often regulated by the jasmonate signaling pathway, a key hormonal pathway in insect defense.[8]

Table 2: Insecticidal Activity of this compound-Related Flavonoids

| Compound/Extract | Insect Species | Effect | Quantitative Data | Reference |

| Sorghum flavonoid extract | Spodoptera frugiperda | Increased mortality, decreased body weight | Significant reduction in growth and survival | [6] |

| Sorghum flavonoids | Corn-leaf aphids | Feeding deterrence, reduced reproduction | Significantly lower aphid numbers on flavonoid-producing plants | [9] |

| Naringenin | Pea aphid (Acyrthosiphon pisum) | Feeding deterrence | - | [10] |

| Quercetin | Pea aphid (Acyrthosiphon pisum) | Feeding deterrence | - | [10] |

| Naringenin | Cotton aphid (Aphis gossypii) | Population growth inhibition | Dose-dependent inhibition | [7] |

| Apigenin | Cotton aphid (Aphis gossypii) | Population growth inhibition | Dose-dependent inhibition | [7] |

| Kaempferol | Cotton aphid (Aphis gossypii) | Population growth inhibition | Dose-dependent inhibition | [7] |

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound and its derivatives is tightly regulated by complex signaling networks that are activated in response to specific stresses.

Fungal Pathogen Recognition and MAPK Signaling

Upon recognition of fungal Pathogen-Associated Molecular Patterns (PAMPs), a signaling cascade is initiated, often involving Mitogen-Activated Protein Kinases (MAPKs). This cascade leads to the activation of transcription factors that upregulate the expression of genes involved in the flavonoid biosynthesis pathway, including those responsible for this compound production.

Figure 2: General MAPK signaling pathway leading to this compound biosynthesis.

Insect Herbivory and Jasmonate Signaling

Feeding by insect herbivores triggers the synthesis of jasmonic acid (JA) and its derivatives. The jasmonate signal is perceived by the COI1 receptor, leading to the degradation of JAZ repressor proteins. This releases transcription factors, such as MYC2, which then activate the expression of defense genes, including those in the flavonoid pathway leading to this compound.[11]

Figure 3: Jasmonate signaling pathway in response to herbivory.

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol provides a general method for the extraction of flavonoids, including this compound, from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

80% Methanol (HPLC grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 4°C for 4 hours with occasional vortexing to facilitate extraction.

-

Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until analysis.

Figure 4: Workflow for the extraction of this compound.

Quantification of this compound by HPLC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate flavonoids (e.g., start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (m/z 275 -> [fragment ion]). The exact fragment ion will need to be determined using a pure standard.

-

Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum sensitivity.

Quantification:

-

Prepare a standard curve using a pure this compound standard of known concentrations.

-

Analyze the extracted samples under the same conditions.

-

Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Antifungal Bioassay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.

Materials:

-

Pure this compound

-

Fungal pathogen culture

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial dilutions of the this compound stock solution in the liquid growth medium to achieve a range of concentrations.

-

Prepare a standardized fungal spore suspension in the growth medium.

-

Inoculate each well (except for the negative control) with the fungal spore suspension.

-

Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the fungus for 24-72 hours.

-

Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density at 600 nm using a plate reader.

Insect Feeding Bioassay (Artificial Diet Method)

This protocol assesses the effect of this compound on the growth and survival of an insect herbivore.

Materials:

-

Pure this compound

-

Insect larvae (e.g., Spodoptera frugiperda)

-

Artificial diet for the specific insect species

-

Small containers or multi-well plates for individual larvae

Procedure:

-

Prepare the artificial diet according to the standard protocol.

-

While the diet is still liquid, incorporate this compound at various concentrations into different batches of the diet. Also, prepare a control diet without this compound.

-

Dispense the diets into the individual containers and allow them to solidify.

-

Place one insect larva in each container.

-

Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod).

-

Monitor the larvae daily and record mortality.

-

After a set period (e.g., 7-10 days), measure the weight of the surviving larvae.

-

Calculate the mortality rate and average larval weight for each treatment and compare them to the control.

Conclusion

This compound is a critical intermediate in the production of potent phytoalexins that play a significant role in the defense of certain plants against fungal pathogens and insect herbivores. While direct quantitative data on this compound's bioactivity is an area for future research, its position in the flavonoid biosynthetic pathway and the well-documented efficacy of its derivatives highlight its importance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the function and regulation of this compound and to explore its potential applications in crop protection and drug development. A deeper understanding of the signaling pathways that control this compound biosynthesis will be key to unlocking the full potential of this natural defense mechanism.

References

- 1. Flavonoid Phytoalexin-Dependent Resistance to Anthracnose Leaf Blight Requires a Functional yellow seed1 in Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Application of flavonoid compounds suppresses the cotton aphid, Aphis gossypii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Rewiring of the Jasmonate Signaling Pathway in Arabidopsis during Insect Herbivory [frontiersin.org]

- 9. Insect-deterring sorghum compounds may be eco-friendly pesticide | EurekAlert! [eurekalert.org]

- 10. Are naringenin and quercetin useful chemicals in pest-management strategies? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jasmonate action in plant defense against insects - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Conversion of Naringenin to Apiforol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of the flavanone naringenin into apiforol, a 3-deoxyanthocyanidin with significant potential in pharmaceuticals and nutraceuticals. This biotransformation is a key step in the 3-deoxyanthocyanidin biosynthetic pathway, primarily observed in certain plants like Sorghum bicolor as a defense mechanism. The conversion is catalyzed by specific dihydroflavonol 4-reductases (DFRs) that exhibit flavanone 4-reductase (FNR) activity. This document details the enzymatic reaction, the characteristics of the involved enzymes, relevant signaling pathways, and detailed experimental protocols for the study of this conversion. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using diagrams.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among these, 3-deoxyanthocyanidins are a relatively rare subclass characterized by the absence of a hydroxyl group at the C-3 position of the C-ring. This compound is a prominent member of this group, and its precursor, naringenin, is an abundant flavanone found in citrus fruits. The enzymatic conversion of naringenin to this compound is of significant interest for the biotechnological production of this bioactive compound, which has demonstrated potential as an antioxidant and anti-cancer agent.

The Enzymatic Reaction

The conversion of (2S)-naringenin to (2S,4R)-apiforol is a single-step reduction reaction. This reaction is catalyzed by a specific type of Dihydroflavonol 4-reductase (DFR, EC 1.1.1.219) that possesses Flavanone 4-reductase (FNR) activity.[1][2] Unlike typical DFRs that reduce dihydroflavonols, these specialized enzymes can directly act on flavanones.

Reaction:

(2S)-Naringenin + NADPH + H+ <=> (2S,4R)-Apiforol + NADP+

This reaction involves the stereospecific reduction of the keto group at the C-4 position of the naringenin molecule.

The Enzyme: Dihydroflavonol 4-Reductase with FNR Activity

The key enzyme responsible for the conversion of naringenin to this compound is a Dihydroflavonol 4-reductase (DFR) that exhibits substrate promiscuity, allowing it to act as a Flavanone 4-reductase (FNR). While DFRs are well-known for their role in anthocyanin biosynthesis, where they convert dihydroflavonols to leucoanthocyanidins, certain DFRs, particularly from sorghum (Sorghum bicolor), have been shown to efficiently catalyze the reduction of flavanones.[3][4]

Enzyme Characteristics

| Parameter | Sorghum bicolor DFR (SbDFR3) | Notes |

| Substrate Specificity | Naringenin, Eriodictyol, Dihydroflavonols | Exhibits dual FNR and DFR activity. The expression of flavanone 3-hydroxylase (F3H) is often suppressed when 3-deoxyanthocyanidin synthesis is active, favoring the FNR activity of DFR on flavanones.[3][4] |

| Cofactor | NADPH | The reaction is NADPH-dependent.[3] |

| Kinetic Parameters | Data not readily available in the literature for the direct conversion of naringenin to this compound. | While the enzyme has been characterized, specific Km and kcat values for naringenin as a substrate are not extensively reported. Studies on DFRs from various plants show a wide range of kinetic parameters depending on the substrate. |

| Optimal pH | Typically in the range of 6.0 - 7.5 | Optimal pH can vary depending on the specific enzyme and source. |

| Optimal Temperature | Typically in the range of 30 - 40 °C | Optimal temperature can vary. |

Signaling Pathways Regulating the Conversion

The biosynthesis of 3-deoxyanthocyanidins, including the conversion of naringenin to this compound, is tightly regulated and often induced by biotic and abiotic stresses, such as pathogen attack and UV-B radiation.[3][5][6]

Pathogen-Induced Signaling Pathway

In sorghum, the accumulation of 3-deoxyanthocyanidins is a defense response to fungal infection.[3][7] The signaling pathway involves the activation of specific transcription factors that upregulate the expression of key biosynthetic genes, including the DFR with FNR activity (SbDFR3).[3][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. UV-B induces the expression of flavonoid biosynthetic pathways in blueberry (Vaccinium corymbosum) calli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | UV-B induces the expression of flavonoid biosynthetic pathways in blueberry (Vaccinium corymbosum) calli [frontiersin.org]

- 7. Molecular dissection of the pathogen-inducible 3-deoxyanthocyanidin biosynthesis pathway in sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Molecular dissection of the pathogen-inducible 3-deoxyanthocyanidin biosynthesis pathway in sorghum. | Semantic Scholar [semanticscholar.org]

Apiforol's Position in the Phenylpropanoid Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiforol, a flavan-4-ol, is a pivotal intermediate in the 3-deoxyflavonoid branch of the phenylpropanoid pathway in certain plants, notably sorghum and maize.[1] Its biosynthesis and subsequent conversion into specialized metabolites such as 3-deoxyanthocyanidins and phlobaphenes are of significant interest due to the roles of these compounds in plant defense, pigmentation, and potential human health applications.[1][2][3] This technical guide provides an in-depth exploration of this compound's role, including its biosynthesis, the enzymes involved, and its downstream metabolic fate. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction to the Phenylpropanoid Pathway

The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for the synthesis of a diverse array of phenolic compounds from the amino acid phenylalanine.[4][5] This pathway generates precursors for lignin, flavonoids, coumarins, and stilbenes, which are crucial for plant growth, development, and defense against biotic and abiotic stresses.[5][6][7] Flavonoids, a major class of phenylpropanoids, are further diversified into several subclasses, including flavonols, flavones, anthocyanins, and 3-deoxyflavonoids. This compound is a key intermediate in the biosynthesis of the latter.

Biosynthesis of this compound

This compound is synthesized from the flavanone naringenin through the action of the enzyme flavanone 4-reductase (FNR) .[1][8] This reaction is a critical branch point in the flavonoid pathway, diverting metabolic flux away from the production of other flavonoid classes like flavonols and anthocyanins.[1]

The Central Role of Flavanone 4-Reductase (FNR)